REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:36]=[CH:35][CH:34]=[CH:33][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH3:32])[CH2:9][CH2:10][CH2:11][NH:12]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CO.Cl>O>[CH3:1][O:2][C:3]1[CH:36]=[CH:35][CH:34]=[CH:33][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH3:32])[CH2:9][CH2:10][CH2:11][NH2:12]
|
Name
|
N-[2-(2-methoxyphenoxy)ethyl]-N-methyl-N'-(triphenylmethyl)-1,3-propanediamine
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OCCN(CCCNC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
ADDITION
|
Details
|
The acidic aqueous phase is then treated with sodium hydroxide until the pH
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCCN(CCCN)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |